Rubiprasin B
Overview
Description
Biochemical Analysis
Biochemical Properties
Rubiprasin B plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, this compound has been shown to inhibit the activity of certain enzymes involved in inflammatory pathways, such as cyclooxygenase and lipoxygenase . Additionally, this compound interacts with proteins involved in cell signaling pathways, modulating their activity and influencing cellular responses. These interactions highlight the compound’s potential as an anti-inflammatory and anticancer agent.
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. In cancer cells, this compound has been observed to induce apoptosis, a programmed cell death mechanism, thereby inhibiting tumor growth . It also affects cell signaling pathways, such as the mitogen-activated protein kinase pathway, leading to alterations in gene expression and cellular metabolism. Furthermore, this compound has been shown to modulate the immune response by influencing the activity of immune cells, such as macrophages and lymphocytes .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. This compound binds to specific biomolecules, such as receptors and enzymes, altering their activity. For example, this compound inhibits the activity of cyclooxygenase and lipoxygenase enzymes, reducing the production of pro-inflammatory mediators . Additionally, this compound modulates gene expression by influencing transcription factors and signaling pathways, leading to changes in cellular behavior and function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. This compound exhibits stability under standard laboratory conditions, with minimal degradation observed over time Long-term studies have shown that this compound maintains its bioactivity and continues to exert its effects on cellular function
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exhibit anti-inflammatory and anticancer effects without significant toxicity . At higher doses, this compound may induce adverse effects, such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the therapeutic benefits of this compound are maximized at specific dosage ranges, beyond which toxic effects become prominent.
Metabolic Pathways
This compound is involved in several metabolic pathways within the body. It interacts with enzymes and cofactors involved in the metabolism of lipids and carbohydrates . This compound has been shown to modulate metabolic flux, leading to changes in metabolite levels and overall metabolic homeostasis. These interactions highlight the compound’s potential as a modulator of metabolic processes.
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific transporters and binding proteins . It accumulates in certain tissues, such as the liver and kidneys, where it exerts its effects. The localization and accumulation of this compound within these tissues are influenced by its interactions with transporters and binding proteins, which facilitate its uptake and distribution.
Subcellular Localization
This compound exhibits specific subcellular localization, which influences its activity and function. It is targeted to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For example, this compound has been observed to localize to the mitochondria, where it modulates mitochondrial function and induces apoptosis in cancer cells. These subcellular interactions are crucial for the compound’s bioactivity and therapeutic potential.
Preparation Methods
Synthetic Routes and Reaction Conditions: Rubiprasin B can be synthesized through various chemical reactions involving triterpenoid precursors. The synthesis typically involves multiple steps, including oxidation, reduction, and esterification reactions. Specific reaction conditions, such as temperature, pressure, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods: Industrial production of this compound involves the extraction of the compound from Rubia plant roots and rhizomes using solvents like methanol or ethanol. The extract is then purified through column chromatography and other separation techniques to isolate this compound .
Chemical Reactions Analysis
Types of Reactions: Rubiprasin B undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens or alkylating agents.
Major Products: The major products formed from these reactions include derivatives of this compound with modified functional groups, which can exhibit different bioactivities .
Scientific Research Applications
Rubiprasin B has a wide range of scientific research applications:
Chemistry: Used as a precursor for synthesizing other bioactive compounds.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential as an anticancer and antioxidant agent.
Industry: Utilized in the development of pharmaceuticals and nutraceuticals.
Mechanism of Action
Rubiprasin B exerts its effects through various molecular targets and pathways:
Anticancer Activity: Induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.
Antioxidant Activity: Scavenges free radicals and reduces oxidative stress by enhancing the activity of antioxidant enzymes.
Comparison with Similar Compounds
Rubiprasin B is unique among similar compounds due to its specific structure and bioactivities. Similar compounds include:
Rubiprasin A: Another pentacyclic triterpenoid with similar bioactivities.
Rubiprasin C: Exhibits different functional groups and bioactivities.
Oleanolic Acid: A triterpenoid with well-documented anticancer and antioxidant properties.
Properties
IUPAC Name |
[(3S,4aR,6aR,6aS,6bS,8aR,12aR,14aR,14bR)-6a-hydroxy-4,4,6a,6b,8a,11,11,14b-octamethyl-13-oxo-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl] acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H52O4/c1-20(33)36-25-11-12-29(7)21(27(25,4)5)10-13-30(8)22(29)18-24(34)32(35)23-19-26(2,3)14-15-28(23,6)16-17-31(30,32)9/h21-23,25,35H,10-19H2,1-9H3/t21-,22+,23+,25-,28+,29-,30+,31-,32+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWMSDMQWKMSCJR-WWPUQACTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CCC2(C(C1(C)C)CCC3(C2CC(=O)C4(C3(CCC5(C4CC(CC5)(C)C)C)C)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1CC[C@]2([C@H](C1(C)C)CC[C@@]3([C@@H]2CC(=O)[C@]4([C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C)C)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H52O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is known about the biological activity of Rubiprasin B?
A1: While this compound itself wasn't tested for bioactivity in the provided research, a closely related compound, 16β-hydroxythis compound, was isolated from Rubia philippinensis. [] This new compound, along with other oleanane triterpenoids like maslinic acid, 4-epi-hederagenin, and oleanolic acid, were found to have moderate inhibitory activity against the synthesis of the eicosanoid 20-HETE. [] This suggests that this compound, due to its structural similarity, might also possess interesting biological activities worth further investigation.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.